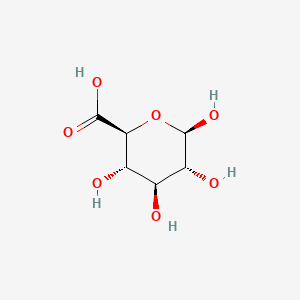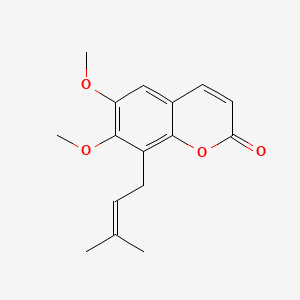
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
β-D-グルクロン酸: は、グルコースの誘導体であり、6位の炭素の第一級アルコール基がカルボン酸に酸化されています。 この化合物は、多くの植物や動物に存在し、ヒアルロン酸やコンドロイチン硫酸などの複雑な多糖類の一部として見られます .
製法
合成ルートと反応条件:
工業的生産方法:
化学反応解析
反応の種類:
一般的な試薬と条件:
酸化剤: 硝酸、臭素水.
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム.
置換試薬: アシルクロリド、ハロゲン化アルキル.
主な生成物:
グルカル酸: 酸化によって生成されます.
グルクロン酸誘導体: 還元反応と置換反応によって生成されます.
科学研究への応用
化学:
生物学:
医学:
産業:
準備方法
化学反応の分析
Types of Reactions:
Oxidation: Beta-D-glucuronic acid can undergo further oxidation to form glucaric acid.
Reduction: It can be reduced to form glucuronic acid derivatives.
Substitution: The hydroxyl groups in beta-D-glucuronic acid can be substituted with other functional groups to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products:
Glucaric Acid: Formed through oxidation.
Glucuronic Acid Derivatives: Formed through reduction and substitution reactions.
科学的研究の応用
Chemistry:
Biology:
- Plays a crucial role in the detoxification processes in the liver by forming glucuronides with toxic substances, making them more water-soluble and easier to excrete .
Medicine:
- Used in the synthesis of hyaluronic acid and chondroitin sulfate, which are important for joint health and skin hydration .
Industry:
作用機序
β-D-グルクロン酸は、主にグルクロン酸抱合と呼ばれるプロセスによって作用します。 このプロセスは、酵素 UDP-グルクロン酸転移酵素によって触媒され、β-D-グルクロン酸を様々な内因性および外因性物質と結合させます . この結合により、これらの物質の水溶性が高まり、尿または胆汁を通じて排泄されます .
類似化合物の比較
類似化合物:
- α-D-グルクロン酸
- ガラクトロン酸
- イドロン酸
- マンヌロン酸
比較:
類似化合物との比較
- Alpha-D-glucuronic acid
- Galacturonic acid
- Iduronic acid
- Mannuronic acid
Comparison:
- Beta-D-glucuronic acid is unique in its ability to form stable glucuronides with a wide range of substances, making it highly effective in detoxification processes .
- Alpha-D-glucuronic acid differs in the configuration at the anomeric carbon, which affects its reactivity and binding properties .
- Galacturonic acid is similar in structure but is derived from galactose instead of glucose .
- Iduronic acid and mannuronic acid are also uronic acids but differ in their stereochemistry and biological roles .
特性
CAS番号 |
23018-83-9 |
|---|---|
分子式 |
C6H10O7 |
分子量 |
194.14 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6+/m0/s1 |
InChIキー |
AEMOLEFTQBMNLQ-QIUUJYRFSA-N |
SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
異性体SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |
正規SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
melting_point |
165 °C |
| 23018-83-9 | |
溶解性 |
485 mg/mL |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B1594378.png)











